molecular formula C15H18ClN3OS B2945485 1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea CAS No. 1226438-36-3

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2945485
CAS RN: 1226438-36-3
M. Wt: 323.84
InChI Key: SAGUQBKZHARUEI-UHFFFAOYSA-N
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Description

1-(2-(2-Chlorophenyl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Pharmacological Research Tool

The compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, with one study finding a specific derivative, "3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride" (AC-7954), to be highly selective and potent. This agonist activity indicates the molecule's utility in pharmacological research, especially for studying the urotensin-II receptor, which could lead to new drug leads for treating diseases associated with this receptor (Croston et al., 2002).

Chemical Synthesis and Reactions

The compound also plays a role in the synthesis of glycolurils, where it undergoes α-ureidoalkylation reactions with dihydroxyimidazolidin-2-ones to produce N-[2-(dimethylamino)ethyl]glycolurils and their hydrochlorides. This process is significant for generating new heterocyclic compounds with potential applications in materials science and pharmaceuticals (Gazieva et al., 2009).

Corrosion Inhibition

Another study explored the compound's derivatives as corrosion inhibitors for mild steel in acidic solutions, revealing that certain urea derivatives, such as 1,3,5-triazinyl urea derivatives, effectively protect mild steel against corrosion. This finding suggests applications in industrial processes and materials preservation (Mistry et al., 2011).

Molecular Docking and Biological Activity

Furthermore, molecular docking studies have utilized derivatives of the compound for assessing anticonvulsant activity, providing insights into the molecular interactions that underlie the efficacy of these compounds in treating convulsions. This application highlights its potential in developing new treatments for neurological disorders (Thakur et al., 2017).

Antioxidant Activity

Lastly, derivatives containing urea, thiourea, and selenourea functionalities have shown significant antioxidant activity, suggesting their potential as therapeutic agents for diseases associated with oxidative stress (Reddy et al., 2015).

properties

IUPAC Name

1-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c1-19(2)13(11-6-3-4-7-12(11)16)10-17-15(20)18-14-8-5-9-21-14/h3-9,13H,10H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGUQBKZHARUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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